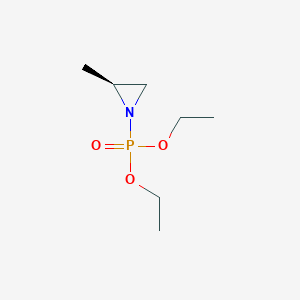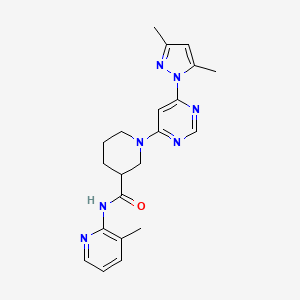
1-butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 1-butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole can be achieved through a one-pot nitro-reductive cyclization reaction. This involves the use of ethyl 4-(butylamino)-3-nitrobenzoate, sodium dithionite, and a substituted aldehyde in dimethyl sulphoxide. The reaction yields ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate with an 87% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides. This allows them to inhibit various enzymes and receptors, leading to their diverse biological activities .
Comparison with Similar Compounds
1-Butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
1-butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile: Exhibits strong antimicrobial activity.
1-ethyl-2-(4-phenyl)phenyl-1H-benzo[d]imidazole: Known for its antiasthmatic properties.
1-butyl-2-(3,4-dihydro-4,4-dimethyl-2H-thiochromyl)phenyl-1H-benzo[d]imidazole: Used as an anti-diabetic molecule.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butyl-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-4-13-20-17-8-6-5-7-16(17)19-18(20)14-9-11-15(21-2)12-10-14/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVZRVMUCYCYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)

![4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2581031.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)

![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)
![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2581040.png)



